2-Methyl-4-((5AR,9AR)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridin-1-YL)thiazole
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Overview
Description
2-Methyl-4-((5AR,9AR)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridin-1-YL)thiazole is a complex heterocyclic compound. It features a triazole ring fused with a naphthyridine system, which is further connected to a thiazole ring. This unique structure endows the compound with significant biological and chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-((5AR,9AR)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridin-1-YL)thiazole typically involves multi-step reactionsEach step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-((5AR,9AR)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridin-1-YL)thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
2-Methyl-4-((5AR,9AR)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridin-1-YL)thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions
Biology: The compound exhibits significant biological activity, making it useful in the study of enzyme inhibition and receptor binding
Medicine: It has potential therapeutic applications, including anticancer, antifungal, and antibacterial properties
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Methyl-4-((5AR,9AR)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridin-1-YL)thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler triazole compound with similar biological activities.
Naphthyridine Derivatives: Compounds with a naphthyridine core that exhibit various biological properties.
Thiazole Derivatives: Compounds containing a thiazole ring, known for their antimicrobial and anticancer activities.
Uniqueness
2-Methyl-4-((5AR,9AR)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridin-1-YL)thiazole is unique due to its fused ring system, which combines the properties of triazole, naphthyridine, and thiazole. This unique structure enhances its biological activity and makes it a versatile compound for various applications .
Biological Activity
The compound 2-Methyl-4-((5AR,9AR)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridin-1-YL)thiazole is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis of the compound, its biological activities including antimicrobial and anticancer properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C12H20N4S with a molecular weight of 220.31 g/mol. The compound features a thiazole ring and a triazolo-naphthyridine moiety which are known for their diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C12H20N4S |
Molecular Weight | 220.31 g/mol |
IUPAC Name | (5aR,9aR)-1-propan-2-yl-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine |
InChI Key | TYLUGBAGQWBMLO-NXEZZACHSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key methods include cyclization reactions to form the triazolo and naphthyridine rings and subsequent isopropylation to introduce the isopropyl group. These reactions often utilize various catalysts and purification techniques to enhance yield and purity.
Antimicrobial Activity
Research indicates that derivatives of thiazoles and triazoles exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar to 2-Methyl-4-thiazole have shown effectiveness against various bacterial strains. Studies have reported moderate activity against Gram-positive and Gram-negative bacteria when tested against standard antibiotics like Streptomycin .
- Antifungal Activity : The compound has also been evaluated for antifungal properties. In vitro studies demonstrated its efficacy against fungal strains comparable to Nystatin .
Anticancer Activity
The potential anticancer properties of compounds containing the thiazole moiety have been explored extensively:
- Mechanism of Action : The interaction of these compounds with cellular receptors and enzymes involved in cancer pathways suggests a mechanism that may inhibit tumor growth or induce apoptosis in cancer cells .
- Case Studies : In one study involving similar triazole derivatives, compounds were tested against various cancer cell lines including colon carcinoma and breast cancer cells. Results indicated that some derivatives exhibited IC50 values in the low micromolar range (e.g., 6.2 μM against HCT-116) indicating promising anticancer activity .
Properties
Molecular Formula |
C13H17N5S |
---|---|
Molecular Weight |
275.38 g/mol |
IUPAC Name |
4-[(5aR,9aR)-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridin-1-yl]-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C13H17N5S/c1-8-15-10(7-19-8)13-17-16-12-3-2-9-6-14-5-4-11(9)18(12)13/h7,9,11,14H,2-6H2,1H3/t9-,11-/m1/s1 |
InChI Key |
SNKCSAAASZOQGE-MWLCHTKSSA-N |
Isomeric SMILES |
CC1=NC(=CS1)C2=NN=C3N2[C@@H]4CCNC[C@H]4CC3 |
Canonical SMILES |
CC1=NC(=CS1)C2=NN=C3N2C4CCNCC4CC3 |
Origin of Product |
United States |
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